Cas no 687567-64-2 (3-(4-bromophenyl)-2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one)

3-(4-bromophenyl)-2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one Chemical and Physical Properties
Names and Identifiers
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- Thieno[3,2-d]pyrimidin-4(3H)-one, 3-(4-bromophenyl)-2-[[(2-chloro-6-fluorophenyl)methyl]thio]-6,7-dihydro-
- 3-(4-bromophenyl)-2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
- 3-(4-bromophenyl)-2-((2-chloro-6-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
- 687567-64-2
- AKOS024585186
- 3-(4-bromophenyl)-2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
- F0579-0797
- 3-(4-bromophenyl)-2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one
-
- Inchi: 1S/C19H13BrClFN2OS2/c20-11-4-6-12(7-5-11)24-18(25)17-16(8-9-26-17)23-19(24)27-10-13-14(21)2-1-3-15(13)22/h1-7H,8-10H2
- InChI Key: GSXINBXDDFMEHX-UHFFFAOYSA-N
- SMILES: C1(SCC2=C(F)C=CC=C2Cl)N(C2=CC=C(Br)C=C2)C(=O)C2SCCC=2N=1
Computed Properties
- Exact Mass: 481.93252g/mol
- Monoisotopic Mass: 481.93252g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 27
- Rotatable Bond Count: 4
- Complexity: 654
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 83.3Ų
- XLogP3: 5.6
3-(4-bromophenyl)-2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0579-0797-10μmol |
3-(4-bromophenyl)-2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |
687567-64-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0579-0797-20μmol |
3-(4-bromophenyl)-2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |
687567-64-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0579-0797-100mg |
3-(4-bromophenyl)-2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |
687567-64-2 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0579-0797-10mg |
3-(4-bromophenyl)-2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |
687567-64-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0579-0797-2mg |
3-(4-bromophenyl)-2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |
687567-64-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0579-0797-2μmol |
3-(4-bromophenyl)-2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |
687567-64-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0579-0797-25mg |
3-(4-bromophenyl)-2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |
687567-64-2 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0579-0797-1mg |
3-(4-bromophenyl)-2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |
687567-64-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0579-0797-50mg |
3-(4-bromophenyl)-2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |
687567-64-2 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0579-0797-4mg |
3-(4-bromophenyl)-2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |
687567-64-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 |
3-(4-bromophenyl)-2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one Related Literature
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
Additional information on 3-(4-bromophenyl)-2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one
Research Brief on 3-(4-bromophenyl)-2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one (CAS: 687567-64-2)
This research brief provides an overview of the latest findings related to the compound 3-(4-bromophenyl)-2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one (CAS: 687567-64-2), a promising candidate in the field of chemical biology and medicinal chemistry. Recent studies have highlighted its potential as a therapeutic agent, particularly in the context of kinase inhibition and targeted cancer therapy. The compound's unique structural features, including the thienopyrimidinone core and strategically positioned halogen substituents, contribute to its bioactivity and selectivity.
Recent investigations into the pharmacological profile of 687567-64-2 have revealed its potent inhibitory effects on specific protein kinases involved in cell proliferation and survival pathways. In vitro studies demonstrated significant activity against a panel of cancer cell lines, with IC50 values in the low micromolar range. The compound's mechanism of action involves competitive binding to the ATP-binding site of target kinases, thereby disrupting downstream signaling cascades. These findings suggest its potential as a lead compound for the development of novel anticancer agents.
Structural-activity relationship (SAR) studies have further elucidated the importance of the 4-bromophenyl and 2-chloro-6-fluorophenylmethylsulfanyl moieties in maintaining the compound's potency and selectivity. Modifications to these groups have been explored to optimize pharmacokinetic properties, including solubility and metabolic stability. Recent synthetic approaches have focused on improving the yield and purity of 687567-64-2, employing novel catalytic systems and greener reaction conditions to enhance scalability for potential preclinical development.
In vivo evaluations of 687567-64-2 have shown promising results in xenograft models, with significant tumor growth inhibition observed at well-tolerated doses. Pharmacodynamic studies confirmed target engagement in tumor tissues, as evidenced by reduced phosphorylation of downstream effector proteins. These findings support further investigation into the compound's therapeutic potential, with ongoing studies exploring combination therapies with existing chemotherapeutic agents to overcome resistance mechanisms.
The safety profile of 687567-64-2 has been preliminarily assessed through standard toxicology studies. While the compound exhibits favorable selectivity for cancer cells over normal cells, some off-target effects have been noted at higher concentrations. Current research efforts are directed toward identifying structural analogs with improved therapeutic indices. Computational modeling and high-throughput screening approaches are being employed to guide these optimization efforts.
From a pharmaceutical development perspective, formulation studies have begun to address the challenges associated with the compound's physicochemical properties. Various delivery systems, including nanoparticle formulations and prodrug approaches, are under investigation to enhance bioavailability and tumor targeting. These advancements position 687567-64-2 as a compelling candidate for translational research in oncology.
In conclusion, the growing body of research on 3-(4-bromophenyl)-2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one (687567-64-2) underscores its potential as a novel therapeutic agent. The compound's unique structural features, combined with its promising biological activity, make it a valuable subject for continued investigation in chemical biology and drug discovery. Future research directions will likely focus on further optimization of its pharmacological properties and expansion of its therapeutic applications beyond oncology.
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